

# False positives in p-Anisidine value test due to flavor compounds

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## Compound of Interest

Compound Name: *p*-Anisidine hydrochloride

Cat. No.: B167263

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## Technical Support Center: p-Anisidine Value (p-AV) Testing

### Troubleshooting False Positives Due to Flavor Compounds

This guide is intended for researchers, scientists, and quality control professionals who are encountering unexpectedly high p-Anisidine Value (p-AV) results in products containing added flavor compounds. It provides a structured approach to troubleshooting, along with detailed protocols and alternative methods to ensure accurate assessment of secondary lipid oxidation.

## Frequently Asked Questions (FAQs)

**Q1:** What is the p-Anisidine Value (p-AV) test and what does it measure?

The p-Anisidine Value (p-AV) is a method used to determine the amount of secondary oxidation products in fats and oils.<sup>[1]</sup> During lipid oxidation, unstable primary products (hydroperoxides) decompose into more stable secondary products, including aldehydes (principally 2-alkenals and 2,4-dienals) and ketones.<sup>[2][3]</sup> These compounds are responsible for the rancid off-flavors and odors in oxidized products.<sup>[1][4]</sup> The test is based on the reaction between the p-anisidine reagent and these aldehydic compounds, which forms a yellowish Schiff base that can be measured spectrophotometrically at 350 nm.<sup>[2][5][6]</sup> A higher p-AV indicates a greater extent of secondary oxidation and lower oil quality.<sup>[1]</sup>

## Q2: Why am I getting an unusually high p-AV result in my flavored product?

An unexpectedly high p-AV result in a flavored product can be a "false positive" caused by the flavor compounds themselves. Many common flavorings, such as vanillin (vanilla), cinnamaldehyde (cinnamon), and benzaldehyde (cherry/almond), are aromatic aldehydes.<sup>[7][8]</sup> <sup>[9]</sup> These aldehydes will readily react with the p-anisidine reagent, just like the aldehydes produced from lipid oxidation.<sup>[10]</sup> This interference leads to an artificially inflated p-AV that does not accurately reflect the oxidative state of the oil or fat matrix.<sup>[10]</sup> Studies have shown that adding lemon or chocolate-vanilla flavors can significantly increase the p-AV of a fresh fish oil, confounding rancidity analysis.<sup>[10]</sup>

## Q3: How can I confirm if my flavor blend is causing interference?

To determine if the flavor system is the source of the high p-AV, you should run a control experiment.

### Control Experiment Workflow:

- Prepare a solution of your flavor blend in the same solvent used for your sample analysis (e.g., isooctane) at the exact same concentration used in your final product.
- Run the standard p-AV test on this flavor-only solution.
- If this control sample yields a significant p-AV, it confirms that the flavor compounds are reacting with the reagent and contributing to the value measured in your actual product.

## Q4: My flavor is interfering. What are my options for accurately measuring secondary oxidation?

If flavor interference is confirmed, the standard p-AV test is not a reliable method for your product. You should consider the following options:

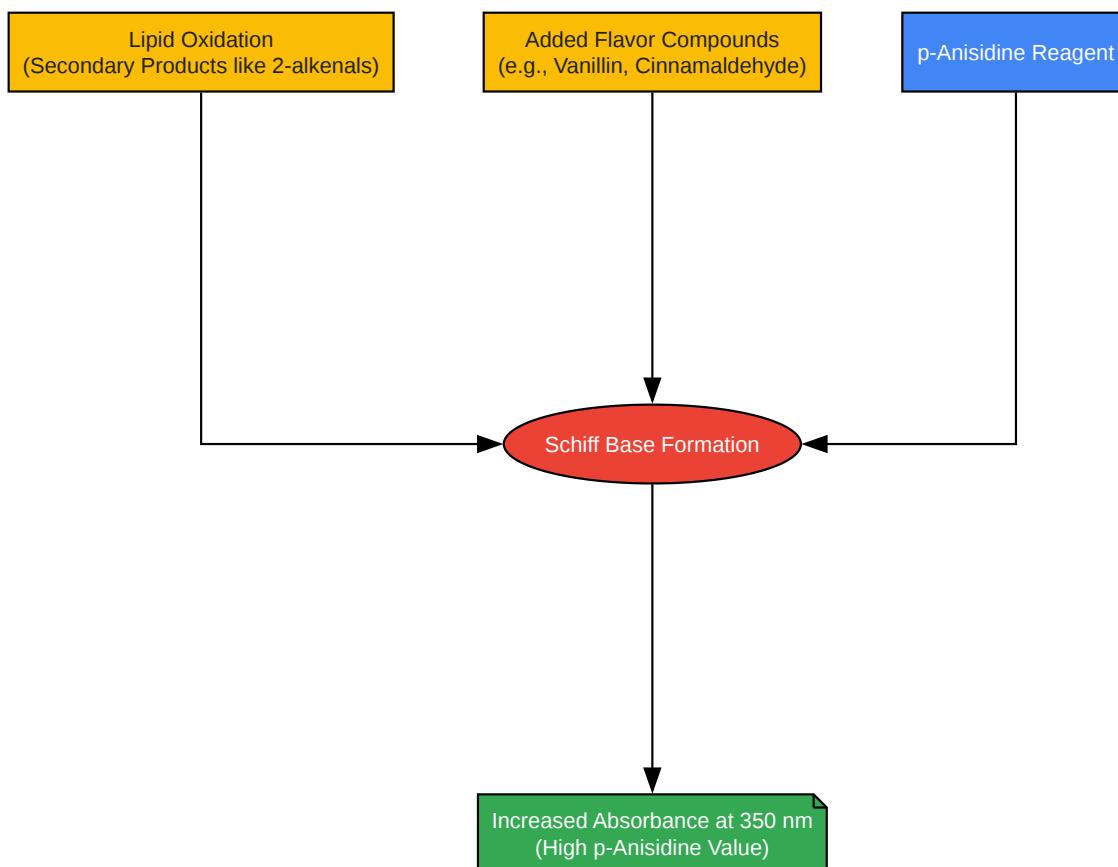
- Modified p-AV Calculation: The Global Organization for EPA and DHA (GOED) has a protocol for flavored fish oils that involves subtracting the initial p-AV of the flavor from the sample's p-AV. However, research indicates that the flavor's contribution to the p-AV can decrease over time due to antioxidant effects or degradation, potentially leading to an underestimation of oxidation.<sup>[10]</sup> Therefore, this approach should be used with caution.

- Alternative Analytical Methods: The most robust solution is to use an alternative method that is not susceptible to interference from flavor aldehydes. Recommended methods include:
  - Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and quantify specific volatile aldehydes that are true markers of lipid oxidation, such as hexanal and 2,4-decadienal, while ignoring the non-volatile flavor aldehydes like vanillin. [\[11\]](#)
  - Thiobarbituric Acid Reactive Substances (TBARS) Assay: This test measures malondialdehyde, another secondary oxidation product. It is particularly useful for low-fat samples.[\[4\]](#)
  - Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) Spectroscopy:  $^1\text{H}$  NMR offers an alternative approach by enabling the direct quantification of individual aldehydes, which can then be used to model and calculate a p-AV.[\[12\]](#)

## Understanding the Interference: A Logical View

The diagram below illustrates why both lipid oxidation products and certain flavor compounds can lead to a high p-AV reading, causing a potential false positive.

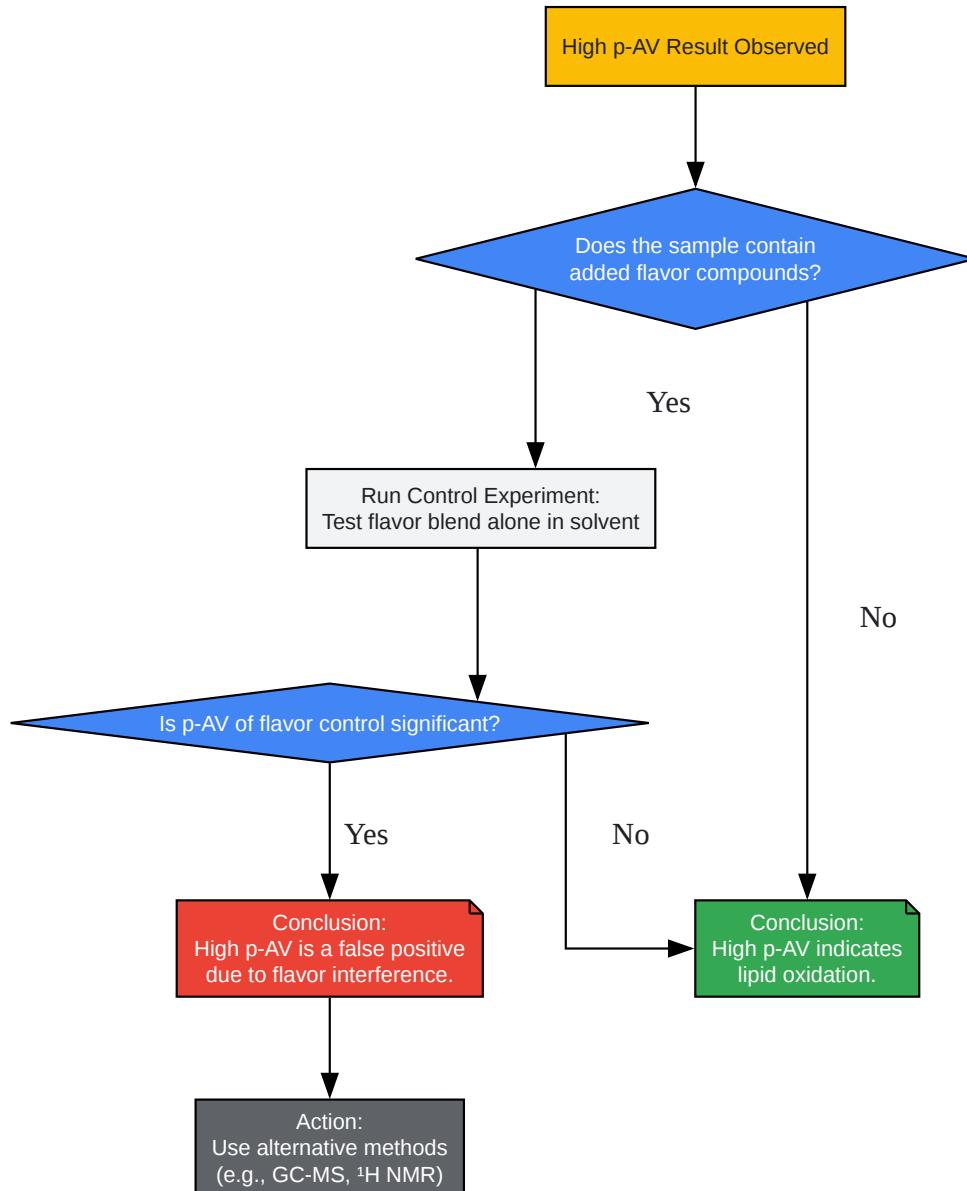
## Sources of Aldehydes

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Caption: Both oxidation-derived aldehydes and flavor aldehydes can react with the p-anisidine reagent.

## Troubleshooting Workflow

This workflow provides a step-by-step process for diagnosing and resolving high p-AV readings in flavored products.



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Caption: A decision tree for troubleshooting unexpected p-AV results in flavored samples.

## Data on Flavor Compound Interference

The following table presents hypothetical but realistic data illustrating how flavor aldehydes can impact p-AV measurements.

Sample Description	Peroxide Value (meq/kg)	p-Anisidine Value (p-AV)	TOTOX Value*	Interpretation
Fresh Fish Oil (Unflavored)	1.5	5.0	8.0	Good quality, low oxidation.
Lemon Flavor in Isooctane	0.0	25.0	N/A	High p-AV from flavor aldehydes alone.
Fresh Fish Oil + Lemon Flavor	1.5	30.0	33.0	TOTOX is artificially high due to flavor interference.
Oxidized Fish Oil (Unflavored)	8.0	20.0	36.0	High oxidation state.
Oxidized Fish Oil + Lemon Flavor	8.0	45.0	61.0	TOTOX is extremely high, masking the true oxidation level.

\*TOTOX Value is calculated as  $(2 \times \text{Peroxide Value}) + \text{p-Anisidine Value}$ . A TOTOX value below 10 generally indicates good quality oil.[\[13\]](#)

## Experimental Protocols

### AOCS Official Method Cd 18-90: p-Anisidine Value

This is a summary of the official method. Users should consult the full AOCS documentation for complete details and safety precautions.[\[5\]](#)[\[14\]](#)

Objective: To determine the amount of aldehydes in fats and oils.[\[6\]](#)[\[14\]](#)

**Principle:** The sample is dissolved in isooctane. An initial absorbance reading is taken. The solution then reacts with a p-anisidine solution in glacial acetic acid for exactly 10 minutes. A second absorbance reading is taken at 350 nm. The increase in absorbance is proportional to the aldehyde concentration.[3][5][14]

**Reagents:**

- Isooctane (2,2,4-trimethylpentane), optically clear.
- Glacial Acetic Acid, analytical grade.
- p-Anisidine, analytical grade (0.25 g in 100 mL glacial acetic acid). The reagent should be protected from light and have an absorbance below 0.200.[5]

**Procedure:**

- **Sample Preparation:** Accurately weigh a specified amount (e.g., 0.5-4.0 g) of the oil sample into a 25 mL volumetric flask and dilute to volume with isooctane.[14]
- **Blank Preparation:** Prepare a blank using only the solvent.
- **Absorbance of Oil Solution (Ab):** Measure the absorbance of the sample solution at 350 nm in a 1 cm cuvette, using isooctane as a reference.[14]
- **Reaction:**
  - Pipette exactly 5 mL of the sample solution into a test tube.
  - Pipette exactly 5 mL of the isooctane solvent into a second test tube (this will be the reference).
  - To both tubes, add exactly 1 mL of the p-anisidine reagent, stopper, and shake.[14]
- **Absorbance of Reacted Solution (As):** After exactly 10 minutes, measure the absorbance of the sample solution from the first tube at 350 nm, using the reagent blank from the second tube as the reference.[14]

- Calculation: The p-Anisidine Value is calculated using the following formula:  $p\text{-AV} = 25 * (1.2 * \text{As} - \text{Ab}) / \text{m}$  Where:
  - As = absorbance of the sample solution after reaction with p-anisidine.[3]
  - Ab = absorbance of the sample solution before reaction.[3]
  - m = mass of the sample in grams.[3]

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